Mecetronium chloride

CAS No.: 13264-41-0

Cat. No.: VC3928452

Molecular Formula: C20H44ClN

Molecular Weight: 334 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 13264-41-0 |

|---|---|

| Molecular Formula | C20H44ClN |

| Molecular Weight | 334 g/mol |

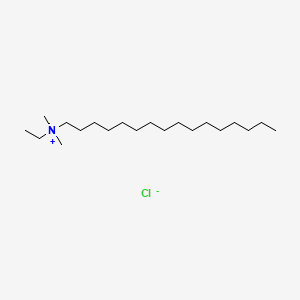

| IUPAC Name | ethyl-hexadecyl-dimethylazanium;chloride |

| Standard InChI | InChI=1S/C20H44N.ClH/c1-5-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(3,4)6-2;/h5-20H2,1-4H3;1H/q+1;/p-1 |

| Standard InChI Key | KSCHLNBLIAOANF-UHFFFAOYSA-M |

| SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-] |

| Canonical SMILES | CCCCCCCCCCCCCCCC[N+](C)(C)CC.[Cl-] |

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Synonyms

Mecetronium chloride (CAS 13264-41-0) is a QAC with the molecular formula C₂₀H₄₄ClN and a molecular weight of 334.0 g/mol . Its systematic IUPAC name is N-ethyl-N,N-dimethylhexadecan-1-aminium chloride, though it is interchangeably referred to as cetyl ethyldimonium chloride or ethylhexadecyldimethylammonium chloride in industrial contexts . The compound’s structure features a hexadecyl chain linked to a quaternary ammonium center, which is critical for its surfactant and antimicrobial properties .

Related Compounds and Derivatives

Mecetronium ethylsulfate (CAS 3006-10-8), a derivative with the sulfate counterion, shares similar antimicrobial traits but differs in solubility and environmental persistence . Both compounds fall under the broader category of QACs, which include benzalkonium chloride and didecyldimethyl ammonium chloride (DDAC) . Structural analogs such as cetrimide demonstrate reduced efficacy against Gram-negative bacteria compared to mecetronium chloride .

Table 1: Physicochemical Properties of Mecetronium Chloride

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₀H₄₄ClN | |

| Molecular Weight | 334.0 g/mol | |

| CAS Number | 13264-41-0 | |

| Solubility | Miscible in polar solvents | |

| Stability | Stable under ambient conditions |

Synthesis and Industrial Production

Manufacturing Processes

Mecetronium chloride is synthesized via the alkylation of dimethylamine with 1-chlorohexadecane, followed by quaternization with ethyl chloride . Industrial-scale production often employs phase-transfer catalysis to enhance yield, with typical purity levels exceeding 95% . Environmental concerns during synthesis include the generation of halogenated byproducts, necessitating advanced effluent treatment systems .

Quality Control and Standardization

Batch consistency is verified through high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy . Regulatory guidelines, such as those from the European Chemicals Agency (ECHA), mandate limits on residual solvents like ethanol (<0.1%) .

Antimicrobial Activity and Mechanisms

Mode of Action

The compound disrupts microbial cell membranes via electrostatic interactions between its cationic ammonium group and anionic phospholipids . This leads to leakage of cytoplasmic contents and enzyme denaturation. For SARS-CoV, mecetronium chloride destabilizes the viral envelope, preventing host cell entry .

Table 2: Antimicrobial Efficacy of Mecetronium Chloride (0.2% Solution)

| Microorganism | Reduction Factor (RF) | Contact Time | Source |

|---|---|---|---|

| Staphylococcus aureus | 4.2 log | 5 minutes | |

| Escherichia coli | 2.8 log | 10 minutes | |

| SARS-CoV | 3.0 log | 1 minute | |

| Candida albicans | 1.5 log | 15 minutes |

Regulatory Status and Global Approvals

FDA and EMA Evaluations

The U.S. Food and Drug Administration (FDA) categorizes mecetronium chloride as Category IIISE (insufficient data for antiseptic handwash classification) . In contrast, the European Medicines Agency (EMA) permits its use in topical disinfectants at ≤0.2% under the Biocidal Products Regulation (BPR) .

Applications in Disinfection and Hygiene

Healthcare Settings

Mecetronium chloride is incorporated into alcohol-based handrubs (e.g., 45% isopropanol, 30% n-propanol, 0.2% mecetronium ethylsulfate) for sustained antibacterial activity . Clinical trials demonstrate equivalence to 60% n-propanol in reducing surgical site infections .

Consumer Products

The compound is utilized in antiseptic wipes and surface cleaners, often combined with chelating agents to mitigate hard water interference . Recent innovations include nanoemulsions enhancing its stability against organic loads .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume